molecular formula C6H5ClN2O4S B1329391 4-Chloro-3-nitrobenzenesulfonamide CAS No. 97-09-6

4-Chloro-3-nitrobenzenesulfonamide

Cat. No. B1329391
CAS RN: 97-09-6
M. Wt: 236.63 g/mol
InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonamide is a chemical compound with the linear formula C6H5ClN2O4S . It is used as a chemical intermediate for azo dyes .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of Chlorosulphonic acid (450 mL) to 2-chloronitrobenzene (100 g). The reaction mass is heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrobenzenesulfonamide consists of a benzene ring with a chlorine atom and a nitro group attached to it, as well as a sulfonamide group . The molecular weight is 236.633 Da .


Chemical Reactions Analysis

4-Chloro-3-nitrobenzenesulfonamide reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

4-Chloro-3-nitrobenzenesulfonamide can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It can also be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity . It is a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property . It can also be used in the synthesis of 4-chloro-3-nitrobenzene thiol .

Mechanism of Action

Target of Action

It is known that the compound is used as a chemical intermediate for azo dyes , suggesting that its targets could be enzymes or other molecules involved in dye synthesis or binding.

Mode of Action

The mode of action of 4-Chloro-3-nitrobenzenesulfonamide depends on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target specific biological processes or diseases .

Biochemical Pathways

Given its role as a chemical intermediate for azo dyes , it is likely involved in the biochemical pathways related to dye synthesis and binding.

Pharmacokinetics

Some basic properties such as its melting point (25-35 °c), boiling point (175-176 °c), and water solubility (2248mg/L at 15 ºC) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a chemical intermediate for azo dyes , its primary result of action may be the production of these dyes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-nitrobenzenesulfonamide. For instance, its storage temperature is recommended to be at room temperature in an inert atmosphere . Additionally, any discharge of this compound into the environment must be avoided , indicating that environmental contamination could potentially alter its effectiveness and stability.

properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
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InChI Key

SPZGXONNVLTQDE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H5ClN2O4S
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DSSTOX Substance ID

DTXSID8052649
Record name 4-Chloro-3-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Vapor Pressure

0.0000018 [mmHg]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Product Name

4-Chloro-3-nitrobenzenesulfonamide

CAS RN

97-09-6
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 0° C. solution of 4-chloro-3-nitrobenzenesulfonyl chloride (12.8 g, 50.0 mmol) in diethyl ether (1 L) was slowly treated with 0° C. concentrated NH4OH (50 mL) and stirred for 30 minutes. The organic layer was dried (MgSO4), filtered, and concentrated to provide the desired product of sufficient purity for subsequent use.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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